

Spectroscopic Analysis of 2,5-

Thiophenedicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Thiophenedicarboxylic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,5-Thiophenedicarboxylic acid**, a vital building block in the synthesis of various materials and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

# **Spectroscopic Data Summary**

The spectroscopic data for **2,5-Thiophenedicarboxylic acid** is summarized below, providing key identifiers for the structural elucidation and characterization of this compound.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy confirms the molecular structure of **2,5-Thiophenedicarboxylic acid**, revealing the chemical environment of its constituent hydrogen and carbon atoms. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d6).

<sup>1</sup>H NMR (Proton NMR) Data

The proton NMR spectrum of **2,5-Thiophenedicarboxylic acid** is characterized by two main signals. Due to the symmetrical nature of the molecule, the two protons on the thiophene ring are chemically equivalent, as are the two carboxylic acid protons.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.9	Singlet	2H	Thiophene ring protons (H-3, H-4)
~13.5 (broad)	Singlet	2H	Carboxylic acid protons (-COOH)

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and temperature and may appear as a very broad signal.

<sup>13</sup>C NMR (Carbon NMR) Data

The <sup>13</sup>C NMR spectrum in DMSO-d6 displays three distinct signals, corresponding to the three unique carbon environments in the molecule.[1][2]

Chemical Shift (δ) ppm	Assignment	
~163	Carboxylic acid carbons (C=O)	
~142	Thiophene ring carbons attached to carboxylic acids (C-2, C-5)	
~132	Thiophene ring carbons bearing hydrogen (C-3, C-4)	

## Infrared (IR) Spectroscopy

The IR spectrum of **2,5-Thiophenedicarboxylic acid** reveals the presence of its key functional groups. The data presented below is typical for a solid-state measurement using an Attenuated Total Reflectance (ATR) or KBr pellet method.[3][4]



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 2500	Strong, Broad	O-H stretch of the carboxylic acid dimer
~1680	Strong	C=O stretch of the carboxylic acid
~1550	Medium	C=C stretch of the thiophene ring
~1420	Medium	O-H bend of the carboxylic acid
~1290	Strong	C-O stretch of the carboxylic acid
~820	Medium	C-H out-of-plane bend of the thiophene ring

## Mass Spectrometry (MS)

Mass spectrometry of **2,5-Thiophenedicarboxylic acid** provides information on its molecular weight and fragmentation pattern, which is crucial for confirming its identity. The data below was obtained via electron ionization (EI).



m/z	Relative Intensity (%)	Assignment
172	94.8	[M] <sup>+</sup> (Molecular Ion)
155	100.0	[M - OH]+
127	5.7	[M - COOH]+
111	21.4	[M - COOH - O]+
83	9.8	
82	8.9	_
81	9.4	_
55	1.9	_
45	9.1	[COOH]+
39	15.5	

Note: The fragmentation pattern is consistent with the characteristic loss of hydroxyl (-OH) and carboxyl (-COOH) groups from the molecular ion.

## **Experimental Protocols**

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## **NMR Spectroscopy Protocol**

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **2,5-Thiophenedicarboxylic acid**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a standard 5 mm NMR tube.
- Cap the NMR tube and gently agitate to ensure complete dissolution. A brief period of sonication may be used if necessary.



### <sup>1</sup>H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Solvent: DMSO-d6.
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-16 ppm.
- Referencing: The residual solvent peak of DMSO-d6 ( $\delta \approx 2.50$  ppm) is used as the internal reference.

### <sup>13</sup>C NMR Acquisition:

- Spectrometer: 100 MHz or higher (corresponding to the proton frequency).
- Solvent: DMSO-d6.
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Referencing: The solvent peak of DMSO-d6 ( $\delta \approx 39.5$  ppm) is used as the internal reference.



# Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

- Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- · Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of solid 2,5-Thiophenedicarboxylic acid powder onto the center of the ATR crystal to completely cover it.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
- Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup> to obtain a high-quality spectrum.
- · After the measurement, clean the ATR crystal thoroughly.

# Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Note: As **2,5-Thiophenedicarboxylic acid** is a non-volatile solid, derivatization is typically required for GC-MS analysis. A common method is silylation to convert the carboxylic acids to their more volatile trimethylsilyl (TMS) esters.

Sample Preparation (Derivatization):

- Accurately weigh approximately 1 mg of 2,5-Thiophenedicarboxylic acid into a vial.
- Add 100 μL of a suitable solvent (e.g., pyridine) and 100 μL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA with 1% TMCS).
- Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
- Allow the sample to cool to room temperature before injection.



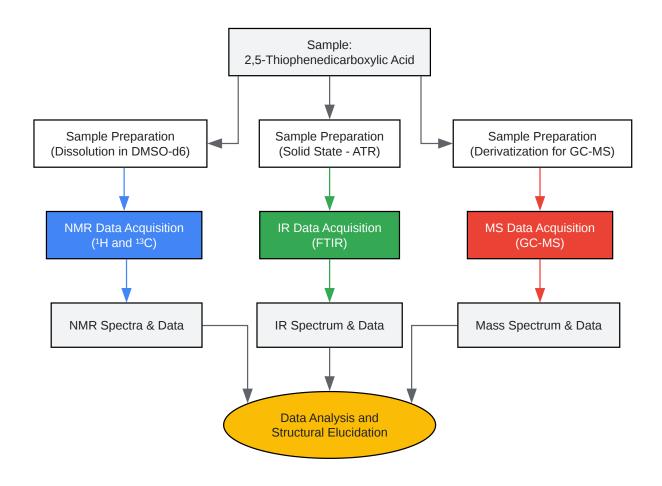
### **GC-MS Parameters:**

- GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness) is suitable.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 μL in splitless mode.
- Oven Temperature Program:
  - Initial temperature of 100 °C, hold for 2 minutes.
  - Ramp to 280 °C at a rate of 10 °C/min.
  - Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 500.

## **Visualization of Analytical Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **2,5-Thiophenedicarboxylic acid**.





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Caption: General workflow for spectroscopic analysis.

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